molecular formula C22H18N4 B6419374 3-benzyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile CAS No. 890621-88-2

3-benzyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

Cat. No.: B6419374
CAS No.: 890621-88-2
M. Wt: 338.4 g/mol
InChI Key: ZQWHFVOYATZGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a useful research compound. Its molecular formula is C22H18N4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.153146591 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview of the Compound

The compound is a member of a class of polycyclic compounds characterized by their complex structure and potential pharmacological activities. Its unique tricyclic framework suggests it may interact with biological targets in various ways.

Antiviral Properties

Research has indicated that similar compounds within the triazatetracyclo family exhibit antiviral activity , particularly against retroviruses such as HIV. The mechanism often involves inhibition of viral enzymes or interference with viral replication processes. For instance, compounds with structural similarities to the target compound have been shown to inhibit HIV integrase, which is crucial for viral replication and integration into host DNA .

Anticancer Activity

Several studies have explored the anticancer potential of related polycyclic compounds. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. For example, certain derivatives have been reported to inhibit tumor growth in vitro and in vivo by targeting specific oncogenic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that some tricyclic compounds possess neuroprotective properties . They may exert these effects by reducing oxidative stress and inflammation in neuronal cells. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: HIV Integrase Inhibition

A study conducted on a series of tricyclic compounds demonstrated significant inhibition of HIV integrase activity. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the benzyl position enhanced antiviral efficacy, suggesting that modifications could lead to more potent derivatives .

Case Study 2: Antitumor Activity

In a preclinical study, a derivative of the target compound was tested against various cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. The study concluded that further modification could optimize these effects for potential therapeutic use .

Properties

IUPAC Name

3-benzyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4/c1-15-17-11-12-25(14-16-7-3-2-4-8-16)22(17)26-20-10-6-5-9-19(20)24-21(26)18(15)13-23/h2-10H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWHFVOYATZGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4CC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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